molecular formula C15H14ClN3O2 B5656643 ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B5656643
M. Wt: 303.74 g/mol
InChI Key: WUFVKDBCHMSGQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insights into methodologies that could be adapted for ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis, and confirmed by single-crystal X-ray diffraction studies, highlighting the importance of these techniques in synthesizing and confirming the structure of complex organic compounds (Achutha et al., 2017).

Molecular Structure Analysis

The crystal structure of closely related compounds has been elucidated through X-ray diffraction, demonstrating the monoclinic crystal system and revealing intramolecular hydrogen bonds that contribute to structural stability. This type of analysis is crucial for understanding the geometrical configuration of the compound (Hu Yang, 2009).

properties

IUPAC Name

ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-3-21-15(20)14-13(18)12(8-17)9(2)19(14)11-6-4-10(16)5-7-11/h4-7H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFVKDBCHMSGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-1-(4-chlorophenyl)-4-cyano-5-methylpyrrole-2-carboxylate

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